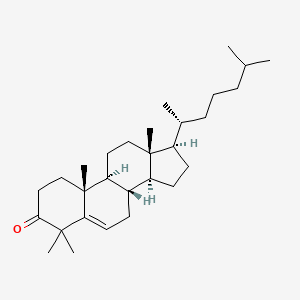![molecular formula C16H18Cl2N2O3 B14158633 2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is a synthetic compound known for its applications in various fields, including agriculture and scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes in plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide involves its interaction with specific molecular targets within cells. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of signaling events that result in altered gene expression and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-like activity.
Mecoprop: Another synthetic auxin used as a herbicide.
Dicamba: A herbicide with a similar mode of action but different chemical structure.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. Its ability to undergo various chemical transformations also makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C16H18Cl2N2O3 |
|---|---|
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-16(2)7-11(6-12(21)8-16)19-20-15(22)9-23-14-4-3-10(17)5-13(14)18/h3-5H,6-9H2,1-2H3,(H,20,22)/b19-11- |
InChI-Schlüssel |
YVTZQTYIRSOZPH-ODLFYWEKSA-N |
Isomerische SMILES |
CC1(C/C(=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl)/CC(=O)C1)C |
Kanonische SMILES |
CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C |
Löslichkeit |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
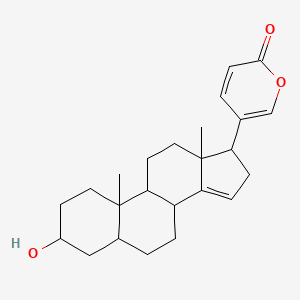

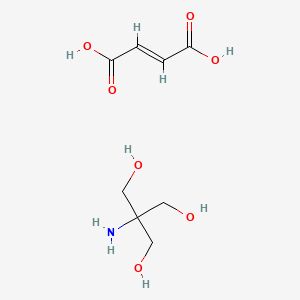
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
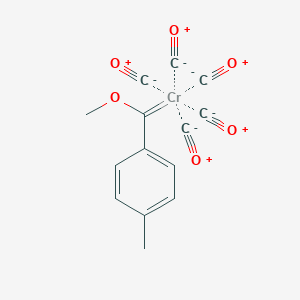

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
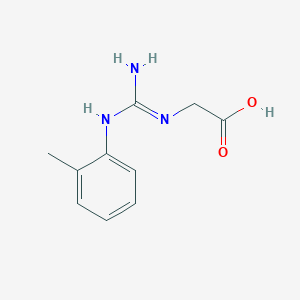
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
